molecular formula C34H27Br5N4O9 B145029 Bastadin 8 CAS No. 127709-45-9

Bastadin 8

Cat. No. B145029
M. Wt: 1035.1 g/mol
InChI Key: XRCOVLHHCDFIHF-DAQHDTCKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bastadin 8 is a natural product that is found in marine sponges. It has been of interest to researchers due to its potential therapeutic properties. The compound has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism Of Action

The mechanism of action of bastadin 8 is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes involved in these processes. The compound has also been shown to induce apoptosis (programmed cell death) in cancer cells.

Biochemical And Physiological Effects

Bastadin 8 has been found to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer. It has also been found to induce apoptosis in cancer cells. Additionally, bastadin 8 has been shown to have neuroprotective effects.

Advantages And Limitations For Lab Experiments

Bastadin 8 has several advantages for lab experiments. The compound is readily available from natural sources, and its synthesis is under development. The compound has also been extensively studied for its potential therapeutic properties. However, bastadin 8 has some limitations for lab experiments. The compound is challenging to synthesize due to its complex structure and stereochemistry. Additionally, the mechanism of action of bastadin 8 is not fully understood.

Future Directions

Bastadin 8 has several potential future directions for research. The compound could be further investigated for its anti-inflammatory, anti-cancer, and anti-viral properties. The synthesis of bastadin 8 could also be further optimized to make the compound more readily available for research. Additionally, the mechanism of action of bastadin 8 could be further elucidated to better understand its therapeutic properties. Finally, bastadin 8 could be investigated for its potential use as a neuroprotective agent.
Conclusion:
In conclusion, bastadin 8 is a natural product that has been extensively studied for its potential therapeutic properties. The compound has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. Bastadin 8 has several advantages for lab experiments, but also has limitations due to its complex structure and unknown mechanism of action. Future research directions for bastadin 8 include further investigation of its therapeutic properties, optimization of its synthesis, and elucidation of its mechanism of action.

Scientific Research Applications

Bastadin 8 has been extensively studied for its potential therapeutic properties. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to inhibit the replication of the human immunodeficiency virus (HIV) in vitro. Bastadin 8 has also been investigated for its potential use as a neuroprotective agent.

properties

CAS RN

127709-45-9

Product Name

Bastadin 8

Molecular Formula

C34H27Br5N4O9

Molecular Weight

1035.1 g/mol

IUPAC Name

(12Z,25Z,29S)-5,16,21,32,36-pentabromo-4,20,29-trihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),30,33,36-dodecaene-11,26-dione

InChI

InChI=1S/C34H27Br5N4O9/c35-19-13-18-1-2-27(19)51-28-11-15(5-20(36)30(28)45)3-4-40-33(47)24(42-49)9-16-7-22(38)32(23(39)8-16)52-29-12-17(6-21(37)31(29)46)10-25(43-50)34(48)41-14-26(18)44/h1-2,5-8,11-13,26,44-46,49-50H,3-4,9-10,14H2,(H,40,47)(H,41,48)/b42-24-,43-25-/t26-/m1/s1

InChI Key

XRCOVLHHCDFIHF-DAQHDTCKSA-N

Isomeric SMILES

C1CNC(=O)/C(=N\O)/CC2=CC(=C(C(=C2)Br)OC3=C(C(=CC(=C3)C/C(=N/O)/C(=O)NC[C@H](C4=CC(=C(C=C4)OC5=C(C(=CC1=C5)Br)O)Br)O)Br)O)Br

SMILES

C1CNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)OC3=C(C(=CC(=C3)CC(=NO)C(=O)NCC(C4=CC(=C(C=C4)OC5=C(C(=CC1=C5)Br)O)Br)O)Br)O)Br

Canonical SMILES

C1CNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)OC3=C(C(=CC(=C3)CC(=NO)C(=O)NCC(C4=CC(=C(C=C4)OC5=C(C(=CC1=C5)Br)O)Br)O)Br)O)Br

synonyms

bastadin 8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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